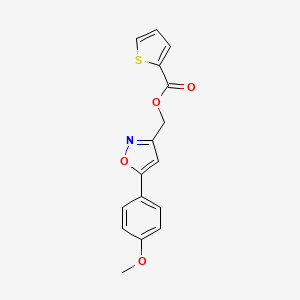

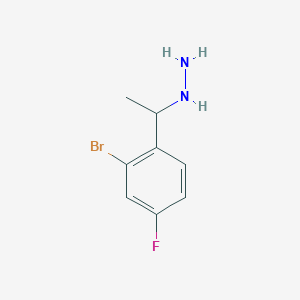

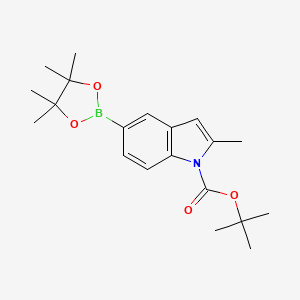

![molecular formula C8H9N5O2 B2725091 Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 6841-01-6](/img/structure/B2725091.png)

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound with the CAS number 6841-01-6 . It contains a total of 24 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 5 Nitrogen atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of pyrazolo[5,1-c][1,2,4]triazines, such as Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, has been reported in several studies . For instance, one method involves the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide .Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be analyzed using various chemistry software . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement . More research is needed to fully understand the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, such as its density, melting point, and boiling point, can be found in various chemical databases . More detailed information about its absorption abilities has been studied in relation to its use as a disperse dye .Scientific Research Applications

Synthesis of Disperse Dyes

A series of 13 novel pyrazolo[5,1-c][1,2,4]triazine-based disperse dyes was synthesized by heating ethyl pyrazolylhydrazonocyanoacetate in glacial acetic acid . The solvent and acid-base influences on the wavelength of maximum absorption have been studied .

Biological and Pharmacological Studies

Polyfunctionally substituted heteroaromatics are biologically interesting molecules, and their synthesis has recently received considerable attention . Some azopyrazole derivatives also find application in biological and pharmacological studies.

Analgesic Activity

Some derivatives of fused pyrazoles have been found to exhibit analgesic activity .

Anti-inflammatory Activity

Fused pyrazoles also show anti-inflammatory activity .

Antibacterial Activity

Some of the synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi . In particular, some triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities .

Antipyretic Activity

Fused pyrazoles have been found to exhibit antipyretic activity .

Hypoglycemic and Sedative-Hypnotic Activity

Fused pyrazoles have been found to exhibit hypoglycemic and sedative-hypnotic activity .

Mechanism of Action

Future Directions

The synthesis and study of Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate and similar compounds remain highly relevant due to their potential biological activity . Future research may focus on exploring their potential uses in medical and pharmaceutical applications, such as antiviral drugs .

properties

IUPAC Name |

ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-2-15-8(14)6-7(9)13-5(11-12-6)3-4-10-13/h3-4H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDZRXLGQGLJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=CC=N2)N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

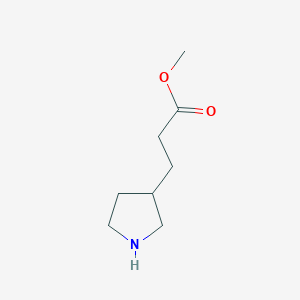

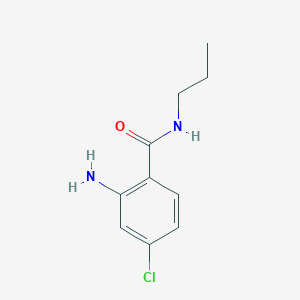

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

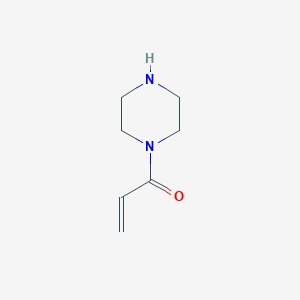

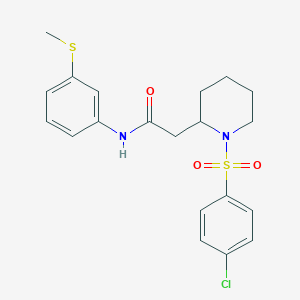

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

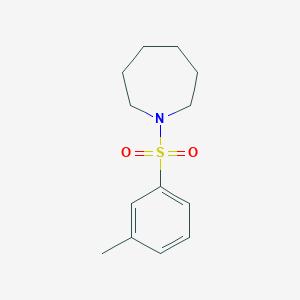

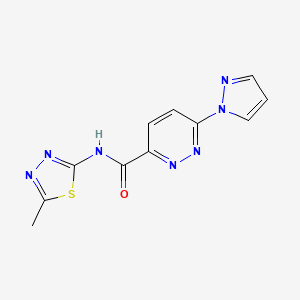

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

amine](/img/structure/B2725027.png)